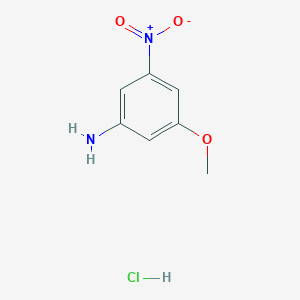
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Vue d'ensemble
Description
“3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine” is a chemical compound that is part of a collection of rare and unique chemicals . It is used for research and development purposes . The compound is also known as “3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde” with a molecular formula of C15H12FNO5 and a molecular weight of 305.26 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)N+[O-] . This representation includes various functional groups such as ether, aldehyde, nitro, and fluoro substituents. Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 305.26 . Other physicalApplications De Recherche Scientifique
Azetidine Derivatives in Drug Synthesis and Biological Studies
Antiviral Applications : Azetidine derivatives have been synthesized and evaluated for their affinity towards biological targets. For instance, fluorinated compounds, including those with azetidine rings, have shown potential in the development of novel fluoroquinolones with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin. This demonstrates the role of azetidine derivatives in creating more effective antimicrobial agents (Ikee et al., 2008).
Imaging and Diagnostic Applications : Fluorinated azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, indicating their potential use in positron emission tomography (PET) imaging of central nervous system targets. These studies highlight the applicability of such compounds in neurological research and the development of diagnostic tools (Dollé et al., 1998).
Fluorinated Compounds in Therapeutic Research
- Chemotherapy and Drug Resistance : The study of fluorinated nucleoside analogues, such as 5-fluorouracil and its derivatives, is extensive in the context of cancer chemotherapy. Research has focused on understanding their mechanism of action, metabolism, and the development of drug resistance. This area of study demonstrates the importance of fluorinated compounds in enhancing the efficacy and understanding the limitations of chemotherapeutic regimens (Pratt et al., 2005).
Propriétés
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCMKBJCKIMJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)



![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)

![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)